Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ingenol disoxate is under investigation in clinical trial NCT02120456 (Safety and Efficacy of Escalating Doses of LEO 43204 Applied Once Daily for Two Consecutive Days on Approximately 250 cm2 on Trunk and Extremities in Subjects With Actinic Keratosis). Ingenol Disoxate is a topical, aqueous gel formulation containing a derivative of ingenol, a selective small-molecule activator of protein kinase C (PKC) that is isolated from the sap of Euphorbia species, with the potential to treat preneoplastic skin lesions. Upon topical application of the ingenol disoxate gel, the agent presumably activates various PKC isoforms, which may induce apoptosis in abnormal cells found in severely sun-damaged skin with multiple actinic keratoses. This may decrease the number of actinic keratoses and prevent the development of skin neoplasms. The PKC family consists of signaling isoenzymes that regulate many cell processes, including proliferation, differentiation, and apoptosis.
Ingliforib is an indolecarboxamide. Ingliforib is a glycogen phosphorylase inhibitor with antihyperglycemic and cardioprotective activities. Ingliforib inhibits glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis, thereby preventing the release of glucose-1 phosphate from a glycogen molecule in liver. This agent also inhibits glycogen phosphorylase in cardiac muscle and may protect the heart from myocardial ischemic injury by preserving glycogen content and improving glycolytic-oxidative coupling.
Inhibitor #2714 is a novel cell proliferation inhibitor with potent G2/M phase arrest, downregulating phosphorylated cell division cycle 25C (Cdc25C) and upregulating p53, blocking cellular proliferation and angiogenesis of lung cancer, inducing apoptosis in vitro.
INI-43 is a novel Inhibitor of Nuclear Import-43, showing a significant cytotoxic effect on various cervical and oesophageal cancer cell lines by targeting Kpnß1.
INH6 is an inhibitor of the oncogene high expression in cancer 1 (Hec1) and its regulator, the serine-threonine kinase Nek2, which together regulate mitotic spindle formation. It inhibits proliferation in human breast, cervical, and leukemia cell lines with IC50 values of 1.7 and 2.1, 2.4, and 2.5 µM, respectively, for MDA-MB-231 and MDA-MB-468, HeLa, and K562 cells. INH6 co-precipitates with cellular Hec1, reduces Nek2 protein levels when administered to HeLa cells at 6.25 µM, disrupts spindle formation, and induces apoptosis. Novel cell-permeable Hec1/Nek2 Mitotic Pathway Inhibitor INH6 is a cell-permeable Hec1/Nek2 Mitotic Pathway Inhibitor.